N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 389.459 g/mol. This compound is characterized by a unique structure that combines triazole and quinoxaline moieties, which are known for their biological activity, particularly in the context of anticancer and antimicrobial properties .
This compound is classified under various chemical databases, including PubChem and BenchChem, where it is listed as a research chemical suitable for various scientific applications. It is primarily synthesized for use in pharmacological studies and may serve as a lead compound in drug development due to its structural features that allow for interaction with biological targets .
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves several key steps:
These synthetic pathways highlight the complexity involved in producing this compound and underscore the necessity for careful optimization of reaction conditions to achieve high purity and yield.
The molecular structure of N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can be represented using various structural formulas:
InChI=1S/C22H23N5O2/c1-4-8-18-24-25-21-22(29)26(16-11-5-6-12-17(16)27(18)21)13-19(28)23-20-14(2)9-7-10-15(20)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,23,28)
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
These representations illustrate the compound's complex arrangement of atoms and functional groups that contribute to its chemical behavior and potential biological activity.
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or to explore its mechanism of action further.
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is not fully elucidated but is believed to involve:
Experimental studies would be required to confirm these interactions and elucidate precise pathways.
The physical properties of N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide include:
Chemical properties include:
These properties are essential for determining suitable storage conditions and potential applications in laboratory settings.
N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has promising applications in:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4